molecular formula C10H9Cl2NO4 B3024844 5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid CAS No. 57645-26-8

5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid

Cat. No. B3024844
CAS RN: 57645-26-8
M. Wt: 278.09 g/mol
InChI Key: DGGCJLVOIUZFLO-UHFFFAOYSA-N
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Description

5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid is a chemical compound with the molecular formula C10H9Cl2NO4 . It is a chlorinated acyl chloride . Acyl chlorides are a type of acyl halides, which are organic compounds that contain a halogen atom bonded to an acyl group .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of chloroacetyl chloride with amines . Chloroacetyl chloride is a bifunctional compound, making it a useful building block chemical . It can be prepared from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid can be confirmed by its physicochemical properties and spectroanalytical data such as NMR and IR .


Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid could be similar to those of other acyl chlorides. Acyl chlorides react with amines in a nucleophilic addition/elimination reaction . The reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine .

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Researchers have studied its effects on human colon cancer cell lines (such as HCT116) and mouse monocyte macrophage leukemia cells (RAW 264.7) . Further exploration is needed to understand its precise mechanisms and potential therapeutic applications.

Benzothiazole Derivatives

The synthesis of benzothiazole derivatives is an active area of research. Interestingly, 5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid can serve as a precursor for the preparation of novel benzothiazole-heterocyclic derivatives . These derivatives may exhibit diverse biological activities and could be explored for drug development.

Derivatives of 2-Hydrazino-benzothiazoles

Tarik et al. demonstrated that 5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid can be successfully used to obtain derivatives of 2-hydrazino-benzothiazoles . These derivatives may have applications in medicinal chemistry, including antimicrobial or antiviral agents.

Chemoselective N-Chloroacetylation

The compound’s chloroacetyl group allows for efficient N-chloroacetylation of amino compounds (such as amino alcohols and amino acids) . This reaction occurs without compromising the high reactivity of chloroacetyl chloride. Such chemoselective reactions are valuable in synthetic chemistry and drug development.

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-5-chlorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-4-[(2-chloroacetyl)amino]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4/c1-17-8-3-7(13-9(14)4-11)6(12)2-5(8)10(15)16/h2-3H,4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCJLVOIUZFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628037
Record name 5-Chloro-4-(2-chloroacetamido)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid

CAS RN

57645-26-8
Record name 5-Chloro-4-(2-chloroacetamido)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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